3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one is a complex organic compound that features a quinoline core substituted with a 1,2,4-oxadiazole ring and a 2-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Quinoline synthesis: The quinoline core can be synthesized via the Skraup synthesis or Friedländer synthesis, involving the condensation of aniline derivatives with carbonyl compounds.
Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole ring with the quinoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the reduction of the oxadiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, antimicrobial agent, and in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for use in organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methylquinolin-4(1H)-one
- 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one
Uniqueness
The unique combination of the 1,2,4-oxadiazole ring and the quinoline core, along with the specific substitution pattern, gives 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propyl-1,4-dihydroquinolin-4-one distinct chemical and biological properties
Properties
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN3O2/c1-3-10-25-12-16(19(26)15-11-13(2)8-9-18(15)25)21-23-20(24-27-21)14-6-4-5-7-17(14)22/h4-9,11-12H,3,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIXAPVQSULZLH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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